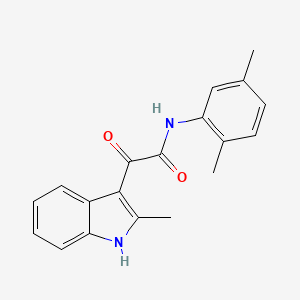

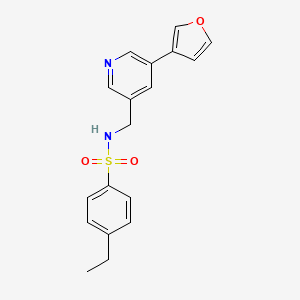

![molecular formula C18H19N9O B2890590 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176152-12-6](/img/structure/B2890590.png)

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound “2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex and versatile material. Its unique structure makes it suitable for various scientific research applications, such as drug discovery and chemical synthesis. The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs .

Wissenschaftliche Forschungsanwendungen

Antihistaminic and Anti-inflammatory Activities

A study by Gyoten et al. (2003) highlighted the synthesis and evaluation of compounds with structures similar to the chemical . Specifically, they synthesized a series of triazolo and imidazo pyridazines, demonstrating potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. These properties suggest potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Broad Applications in Medicinal Chemistry

Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold, closely related to the chemical in focus. This structure is known for its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. This review underscores the versatility of such compounds in pharmaceutical development (Deep et al., 2016).

Potential Anticancer Agents

Temple et al. (1987) explored the synthesis of imidazo[4,5-b]pyridines and their analogs, demonstrating their role as mitotic inhibitors with notable antitumor activity. This research indicates the potential of such compounds in cancer therapy, although the specific activity may vary depending on the structural modifications (Temple et al., 1987).

Agricultural and Horticultural Applications

Grossmann (1990) described the use of plant growth retardants, including compounds with imidazole structures similar to the chemical . These substances have applications in both agriculture and horticulture, offering insights into the regulation of terpenoid metabolism and its impact on plant growth (Grossmann, 1990).

Enzyme Inhibitors and Receptor Ligands

Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridine analogs, emphasizing their roles as enzyme inhibitors and receptor ligands. This research highlights the broad applicability of these compounds in various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).

Wirkmechanismus

This compound is likely to interact with kinases due to the presence of the imidazo[1,2-b]pyridazine moiety . In the context of multiple myeloma, the transforming growth factor-β activated kinase (TAK1) is constitutively upregulated and phosphorylated. Inhibition of TAK1 leads to the suppression of various signaling pathways, which consequently inhibits the expression of key regulators involved in the growth and survival of multiple myeloma .

Eigenschaften

IUPAC Name |

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N9O/c28-18-4-3-17(27-13-19-12-21-27)23-26(18)11-14-5-8-24(9-6-14)16-2-1-15-20-7-10-25(15)22-16/h1-4,7,10,12-14H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGOIXQZOJLOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

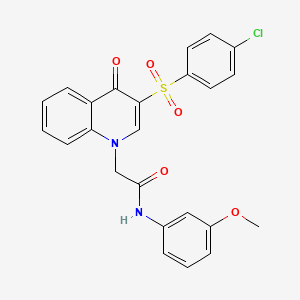

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)

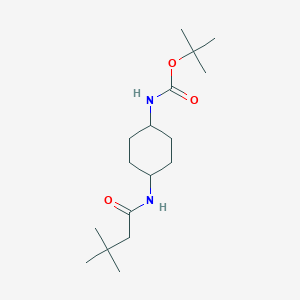

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)

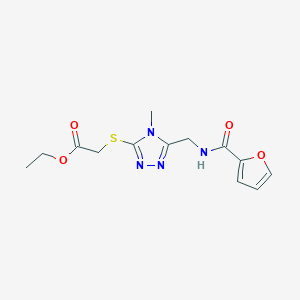

![2-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2890518.png)

![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)

![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)

![3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2890526.png)

![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)